BenchChemオンラインストアへようこそ!

N-((1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)methyl)-3-methylbutan-1-amine

Lipophilicity LogP Side‑chain engineering

This 1,5‑benzodioxepin secondary amine is a preclinical muscarinic M₃ receptor antagonist scaffold. Its 3‑methylbutyl side chain provides a distinct balance of lipophilicity (XLogP3 2.4) and conformational flexibility that differs from the isobutyl analog, enabling direct structure‑activity relationship (SAR) comparisons. Archived KnowItAll NMR reference spectra support orthogonal identity verification for every procurement lot, reinforcing quality‑by‑design workflows. Ideal for hit‑to‑lead programs targeting overactive bladder or COPD.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
Cat. No. B4651244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)methyl)-3-methylbutan-1-amine
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCC(C)CCNCC1OCC2=CC=CC=C2CO1
InChIInChI=1S/C15H23NO2/c1-12(2)7-8-16-9-15-17-10-13-5-3-4-6-14(13)11-18-15/h3-6,12,15-16H,7-11H2,1-2H3
InChIKeyXVBDDHFBYWIZGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)methyl)-3-methylbutan-1-amine – Chemical Identity & Structural Class


N-((1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)methyl)-3-methylbutan-1-amine (CAS 510759‑00‑9) is a secondary amine belonging to the 1,5‑dihydro‑2,4‑benzodioxepin class. It has the molecular formula C₁₅H₂₃NO₂ and a molecular weight of 249.35 g·mol⁻¹. The compound is registered in PubChem (CID 1974554) and ChEMBL (CHEMBL1617168), where it carries a “Preclinical” max‑phase annotation, indicating it has reached at least the preclinical stage of drug discovery [REFS‑1][REFS‑2]. Its structure consists of a fused benzene–dioxepin bicycle linked via a methylene spacer to a 3‑methylbutan‑1‑amine side chain, a motif that appears in several 1,5‑benzodioxepin‑based muscarinic M₃ receptor antagonist series [REFS‑3].

Why N-((1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)methyl)-3-methylbutan-1-amine Cannot Be Replaced by a Generic Analog


Within the 1,5‑dihydro‑2,4‑benzodioxepin scaffold, even minor changes to the N‑alkyl side chain can alter lipophilicity, hydrogen‑bonding capacity, and conformational flexibility, which in turn may affect target binding, pharmacokinetics, and synthetic tractability [REFS‑1][REFS‑2]. The 3‑methylbutyl substituent present in this compound provides a distinct balance of logP (computed XLogP3 ≈ 2.4) and topological polar surface area (TPSA ≈ 32.7 Ų) relative to shorter or more rigid analogs. These differences are not captured by a simple exchange of the side chain, making direct substitution without comparative property data risky for SAR or lead‑optimization programs. The following quantitative evidence demonstrates exactly where this molecule diverges from its closest commercially available comparators.

Quantitative Differentiation Evidence for N-((1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)methyl)-3-methylbutan-1-amine Versus In‑Class Analogs


Increased Side‑Chain Length Relative to the Isobutyl Analog Drives Higher Lipophilicity

Compared to the next‑lower homolog N‑((1,5‑dihydro‑2,4‑benzodioxepin‑3‑yl)methyl)‑2‑methylpropan‑1‑amine (CAS 435345‑27‑0), the target compound possesses one additional methylene group in the N‑alkyl chain. This structural difference translates into a computed XLogP3 increase from 2.0 (isobutyl analog) to 2.4 (3‑methylbutyl analog), reflecting higher lipophilicity [REFS‑1][REFS‑2]. Such a shift can significantly affect membrane permeability, plasma protein binding, and off‑target promiscuity in cell‑based or in‑vivo assays.

Lipophilicity LogP Side‑chain engineering

Larger Molecular Weight and Rotatable Bond Count Offer a Distinct Conformational Profile

The target compound has a molecular weight of 249.35 Da and five rotatable bonds, whereas the isobutyl analog (C₁₄H₂₁NO₂, MW 235.32 Da) has four rotatable bonds [REFS‑1][REFS‑2]. The additional rotatable bond in the 3‑methylbutyl chain allows greater conformational sampling, which may be advantageous for adapting to flexible binding pockets but could also reduce binding entropy. This property differentiation is critical for structure‑based design and molecular dynamics simulations.

Molecular weight Rotatable bonds Conformational flexibility

Demonstrated Preclinical Relevance Through ChEMBL Bioactivity Annotations

ChEMBL lists seven bioactivity data points for CHEMBL1617168, curated from the medicinal‑chemistry literature, and assigns it a max‑phase of “Preclinical” [REFS‑1]. While the exact Ki/IC₅₀ values are not publicly displayable at this resolution, the existence of multiple curated activity records distinguishes this compound from most close analogs (e.g., 435345‑27‑0 and 312585‑47‑0, which lack ChEMBL entries). This indicates that the 3‑methylbutyl derivative has been the subject of structured SAR exploration within the 1,5‑benzodioxepin series.

Preclinical Bioactivity Drug discovery

Verifiable Identity Through Archived NMR Reference Spectra

The KnowItAll NMR Spectral Library (Wiley) contains ¹H and ¹³C NMR spectra for 2,4‑benzodioxepin‑3‑methanamine, 1,5‑dihydro‑N‑(3‑methylbutyl)‑, recorded in DMSO‑d₆ [REFS‑1]. These reference spectra enable unequivocal identity confirmation of the test substance before use in biological assays. In contrast, many closely related benzodioxepin analogs (e.g., CAS 309720‑04‑5 and 312585‑47‑0) lack archived NMR reference data, forcing users to rely solely on vendor certificates of analysis.

NMR spectroscopy Identity verification Quality control

Commercially Available Purity Grades Enable Fit‑for‑Purpose Procurement

The target compound is supplied by multiple vendors with purity specifications ranging from 95% (AKSci) to 97% (Leyan) and ≥98% (MolCore NLT) [REFS‑1][REFS‑2][REFS‑3]. This tiered purity offering allows procurement specialists to balance cost against assay requirements without changing the chemical identity. The hydrochloride salt (CAS 1049741‑49‑2) is also available when improved aqueous solubility is needed [REFS‑4].

Purity Procurement Vendor comparison

Calculated Physicochemical Descriptors are Fully Drug‑Like and Distinguishable from Aromatic‑Substituted Analogs

The target compound satisfies all Lipinski and Veber criteria (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10, rotatable bonds ≤ 10, TPSA < 140 Ų) [REFS‑1]. Compared to aromatic‑substituted analogs such as N‑((1,5‑dihydro‑2,4‑benzodioxepin‑3‑yl)methyl)‑4‑methylaniline (C₁₇H₁₉NO₂, MW 269.34, TPSA ≈ 21.3 Ų) [REFS‑2], the target compound’s aliphatic amine side chain confers higher TPSA (30.49 Ų) and an additional hydrogen‑bond donor, which may enhance solubility but reduce passive membrane permeability relative to the aniline derivative. These trade‑offs are essential for designing a balanced property profile in a lead series.

Drug‑likeness Physicochemical properties SAR matrix

Optimal Research and Industrial Applications for N-((1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)methyl)-3-methylbutan-1-amine


Muscarinic M₃ Receptor Antagonist Lead Optimization

The compound belongs to the 1,5‑benzodioxepin class described by Sonda et al. (2007) as muscarinic M₃ receptor antagonists with selectivity for bladder over salivary gland [REFS‑1]. Its ChEMBL preclinical annotation and curated bioactivity data make it a viable starting point for optimizing M₃‑selective antagonists for overactive bladder or COPD, where precise control of logP and conformational flexibility is required [REFS‑2].

Physicochemical Property‑Based SAR Expansion

With a well‑characterized XLogP3 (2.4), TPSA (30.49 Ų), and molecular weight (249.35 Da), this compound is ideal for systematic SAR studies exploring the impact of N‑alkyl chain length on permeability, solubility, and off‑target activity [REFS‑1][REFS‑3]. The availability of a matched close analog (isobutyl derivative, MW 235.32, XLogP3 = 2.0) enables direct head‑to‑head property comparisons [REFS‑4].

Hit‑to‑Lead Progression with Integrated Quality Control

The existence of archived NMR reference spectra in the KnowItAll library allows immediate, orthogonal identity verification of every procurement lot [REFS‑1]. When combined with multiple vendor purity grades (95–98%), this capability supports a robust quality‑by‑design workflow for hit‑to‑lead progression, minimizing the risk of false‑positive biological results due to mis‑identified or impure test articles [REFS‑2].

Computational Chemistry and Molecular Modeling Libraries

The compound’s fully computed descriptors (InChIKey, SMILES, exact mass 249.172879 Da, five rotatable bonds) are available in PubChem and ChEMBL [REFS‑1][REFS‑2]. This enables rapid incorporation into virtual screening decks, pharmacophore modeling, and molecular dynamics simulations without additional experimental characterization, accelerating the early‑stage computational triage of benzodioxepin‑containing libraries.

Quote Request

Request a Quote for N-((1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)methyl)-3-methylbutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.